AZD1080

Catalog No.
S520018
CAS No.
612487-72-6
M.F
C19H18N4O2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD1080

CAS Number

612487-72-6

Product Name

AZD1080

IUPAC Name

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2

InChI Key

BLTVBQXJFVRPFK-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-1080; AZD 1080; AZD-1080.

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O

Isomeric SMILES

C1COCCN1CC2=CN/C(=C\3/C4=C(C=CC(=C4)C#N)NC3=O)/C=C2

Description

The exact mass of the compound 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile is 334.14298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK-3 Inhibitor

2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, also known as AZD1080, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), specifically GSK-3 alpha and beta isoforms. Studies have shown it to be a potent inhibitor with Ki values of 6.9 nM and 31 nM for GSK-3 alpha and beta respectively PubChem: . GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative diseases, diabetes, and cancer [].

Potential Therapeutic Applications

Due to its ability to inhibit GSK-3, AZD1080 has been explored as a potential therapeutic agent for several conditions. Here are some areas of investigation:

  • Neurodegenerative Diseases

    Because GSK-3 is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, AZD1080 has been studied for its potential neuroprotective effects. Studies suggest it may improve cognitive function and neuronal survival in animal models [, ].

  • Diabetes

    Inhibition of GSK-3 may improve insulin sensitivity and glucose metabolism. Studies in animal models have shown promise for AZD1080 in managing diabetes [].

  • Cancer

    GSK-3 signaling can play a role in tumor cell proliferation and survival. Some research suggests AZD1080 may have anti-tumor effects, either alone or in combination with other therapies.

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK3β), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell differentiation, and neuronal function. The compound has a chemical structure that allows it to bind effectively within the ATP pocket of GSK3β, demonstrating a Ki value of 6.9 nM for GSK3α and 31 nM for GSK3β, indicating its high potency against these kinases . AZD1080 has been investigated for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to inhibit tau phosphorylation, a key pathological event in tauopathies .

Research suggests this compound acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in regulating various cellular processes []. Specifically, it inhibits the activity of GSK-3alpha and GSK-3beta subtypes with high potency []. GSK-3 is implicated in several diseases, and understanding compounds that interact with it is of interest in the field of medicine [].

To construct its complex structure. While specific synthetic routes are proprietary and not extensively detailed in public literature, the compound is generally synthesized through multi-step organic reactions that include key transformations such as cyclization and functional group modifications. The synthesis requires careful control of reaction conditions to achieve the desired purity and yield .

AZD1080 exhibits notable biological activity by reversing cognitive deficits in animal models and improving synaptic plasticity. In studies involving Sprague-Dawley rats, AZD1080 was shown to inhibit tau phosphorylation in a dose-dependent manner, with an IC50 value of 324 nM . Furthermore, it has demonstrated efficacy in enhancing long-term potentiation in hippocampal slices and improving cognitive performance in behavioral tests . Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

AZD1080 is primarily being investigated for its applications in treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit GSK3β makes it a candidate for reversing synaptic dysfunction and cognitive deficits associated with tau pathology. Additionally, studies have indicated potential applications in cancer treatment, specifically ovarian cancer, where GSK3β inhibition may suppress tumor development . The compound is also being explored for its effects on other neurological conditions due to its selective inhibition profile.

Interaction studies have shown that AZD1080 selectively inhibits GSK3β while exhibiting significantly lower activity against other kinases such as cyclin-dependent kinase 2 (CDK2) and extracellular signal-regulated kinase 2 (ERK2). This selectivity is crucial for minimizing off-target effects that could lead to adverse reactions in patients. In vitro studies demonstrate that AZD1080 effectively reduces tau phosphorylation levels in human cell lines expressing tau protein .

Several compounds share structural or functional similarities with AZD1080. Below is a comparison highlighting their unique features:

Compound NameTarget KinaseKi Value (nM)SelectivityApplication Area
Lithium ChlorideGSK31500Non-selectiveBipolar disorder
TideglusibGSK3100Non-selectiveAlzheimer's disease
CHIR99021GSK325SelectiveStem cell maintenance
AR-A014418GSK330SelectiveCancer research

AZD1080 stands out due to its high selectivity and potency against GSK3β compared to these compounds. While lithium chloride is a non-selective inhibitor with broader effects, AZD1080's targeted action minimizes potential side effects associated with broader kinase inhibition. Tideglusib and CHIR99021 also demonstrate selective inhibition but do not exhibit the same degree of brain permeability as AZD1080 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.14297583 g/mol

Monoisotopic Mass

334.14297583 g/mol

Heavy Atom Count

25

Appearance

Orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0TII45R8IJ

Dates

Modify: 2023-08-15
1: Chen S, Sun KX, Feng MX, Sang XB, Liu BL, Zhao Y. Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer. Drug Des Devel Ther. 2016 Mar 18;10:1225-32. doi: 10.2147/DDDT.S102506. eCollection 2016. PubMed PMID: 27051274; PubMed Central PMCID: PMC4807899.
2: Georgievska B, Sandin J, Doherty J, Mörtberg A, Neelissen J, Andersson A, Gruber S, Nilsson Y, Schött P, Arvidsson PI, Hellberg S, Osswald G, Berg S, Fälting J, Bhat RV. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans. J Neurochem. 2013 May;125(3):446-56. doi: 10.1111/jnc.12203. Epub 2013 Mar 11. PubMed PMID: 23410232.
3: Chen S, Sun KX, Liu BL, Zong ZH, Zhao Y. The role of glycogen synthase kinase-3β (GSK-3β) in endometrial carcinoma: A carcinogenesis, progression, prognosis, and target therapy marker. Oncotarget. 2016 May 10;7(19):27538-51. doi: 10.18632/oncotarget.8485. PubMed PMID: 27050373; PubMed Central PMCID: PMC5053670.

Explore Compound Types